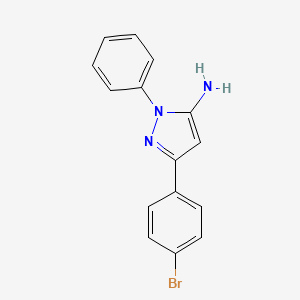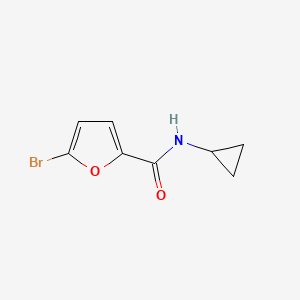
4-Amino-3-bromobenzonitrile
Overview
Description
Preparation Methods
4-Amino-3-bromobenzonitrile can be synthesized through several methods. One common method involves the reaction of 3-bromobenzonitrile with sodium amide in liquid ammonia, followed by the addition of aniline. The resulting intermediate is then treated with hydrochloric acid to obtain the final product . Another method involves the bromination of 4-aminobenzonitrile using bromine or a bromine source under controlled conditions .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
4-Amino-3-bromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium amide or organometallic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Common reagents and conditions used in these reactions include liquid ammonia, hydrochloric acid, bromine, sodium amide, and various reducing and oxidizing agents. Major products formed from these reactions include substituted benzonitriles, amines, and nitro compounds.
Scientific Research Applications
4-Amino-3-bromobenzonitrile is a versatile compound with numerous scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-3-bromobenzonitrile depends on its specific application. In the synthesis of pharmaceuticals, it acts as a precursor that undergoes further chemical transformations to yield the desired bioactive compounds. The molecular targets and pathways involved vary based on the final product synthesized from this compound.
Comparison with Similar Compounds
4-Amino-3-bromobenzonitrile can be compared with other similar compounds such as:
4-Amino-2-bromobenzonitrile: Differing in the position of the bromine atom, this compound exhibits different reactivity and applications.
4-Amino-3-nitrobenzonitrile: With a nitro group instead of a bromine atom, this compound has distinct chemical properties and uses.
4-Amino-3-chlorobenzonitrile: The presence of a chlorine atom instead of bromine results in variations in reactivity and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
4-amino-3-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POESQIHWIIWNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363931 | |
| Record name | 4-Amino-3-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50397-74-5 | |
| Record name | 4-Amino-3-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-bromobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-Amino-3-bromobenzonitrile contribute to its coordination with silver(I) and the formation of the complex?
A: this compound (L3 in the paper) acts as a ligand, donating electrons to the silver(I) ion to form a coordinate covalent bond. The nitrogen atoms in both the amino (-NH2) and cyano (-CN) groups possess lone pairs of electrons. These electron pairs can interact with the vacant orbitals of the silver(I) ion, leading to the formation of a coordination complex. In the specific case of complex 3 described in the paper, each silver(I) ion is four-coordinate, bonding with three molecules of L3 []. The bromine substituent, while not directly involved in the coordination, can influence the electronic properties of the ligand and thus indirectly affect the stability and geometry of the complex.
Q2: Does the research paper provide any insights into the antibacterial activity of the silver(I) complex containing this compound compared to other similar complexes?
A: While the paper does not directly compare the antibacterial activity of the complex containing this compound (, 3) with other synthesized complexes, it highlights that the complex with 4-amino-3-chlorobenzonitrile (2) exhibited the most potent antibacterial activity among the tested compounds, even rivaling chloramphenicol []. This suggests that the halogen substituent on the benzene ring might play a role in the overall antibacterial efficacy of the silver(I) complexes. Further research is needed to elucidate the structure-activity relationship and determine the specific contribution of each substituent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)



![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)





